Cas no 98253-69-1 (ethyl 2-(trimethylsilyl)oxyprop-2-enoate)

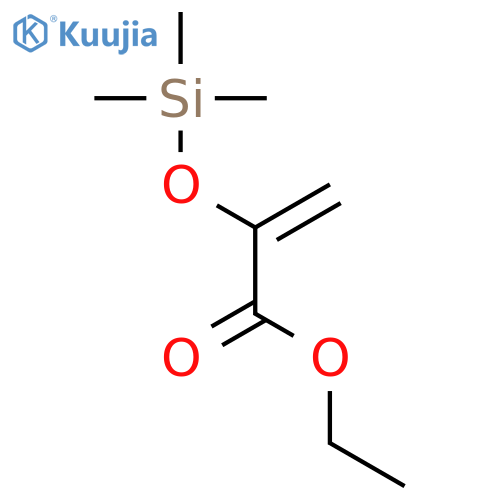

98253-69-1 structure

商品名:ethyl 2-(trimethylsilyl)oxyprop-2-enoate

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester

- ethyl 2-trimethylsilyloxyprop-2-enoate

- ethyl 2-(trimethylsilyl)oxyprop-2-enoate

- ZOVCJWPFNSHMKT-UHFFFAOYSA-N

- 2-trimethylsiloxyacrylic acid-ethyl ester

- 2-(trimethylsilyloxy)acrylic acid-ethyl ester

- 2-(trimethylsilyloxy)-acrylic acid ethyl ester

- 98253-69-1

- ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate

- SCHEMBL3534657

- EN300-181479

- ethyl 2-(trimethylsilyloxy)-2-propenoate

- 2-trimethylsilanyloxy-acrylic acid ethyl ester

- DTXSID40455772

- 2-trimethylsilanyloxyacrylic acid ethyl ester

- 2-trimethylsilyloxy-acrylic acid-ethyl ester

-

- インチ: InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3

- InChIKey: ZOVCJWPFNSHMKT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=C)O[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 188.08687090g/mol

- どういたいしつりょう: 188.08687090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53000

- LogP: 1.91470

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-181479-0.05g |

ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate |

98253-69-1 | 95% | 0.05g |

$76.0 | 2023-09-19 | |

| Enamine | EN300-181479-5.0g |

ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate |

98253-69-1 | 95% | 5g |

$1199.0 | 2023-05-25 | |

| Enamine | EN300-181479-1g |

ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate |

98253-69-1 | 95% | 1g |

$414.0 | 2023-09-19 | |

| 1PlusChem | 1P01H6AU-2.5g |

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester |

98253-69-1 | 95% | 2.5g |

$1063.00 | 2024-04-19 | |

| 1PlusChem | 1P01H6AU-50mg |

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester |

98253-69-1 | 95% | 50mg |

$152.00 | 2024-04-19 | |

| Aaron | AR01H6J6-50mg |

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester |

98253-69-1 | 95% | 50mg |

$130.00 | 2025-02-14 | |

| Aaron | AR01H6J6-500mg |

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester |

98253-69-1 | 95% | 500mg |

$452.00 | 2025-02-14 | |

| 1PlusChem | 1P01H6AU-250mg |

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester |

98253-69-1 | 95% | 250mg |

$255.00 | 2024-04-19 | |

| Enamine | EN300-181479-1.0g |

ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate |

98253-69-1 | 95% | 1g |

$414.0 | 2023-05-25 | |

| Enamine | EN300-181479-0.25g |

ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate |

98253-69-1 | 95% | 0.25g |

$162.0 | 2023-09-19 |

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

98253-69-1 (ethyl 2-(trimethylsilyl)oxyprop-2-enoate) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量